8-iso Prostaglandin E1
Overview
Description
A potent vasodilator agent that increases peripheral blood flow.
Scientific Research Applications
Application in Thrombosis Therapy : Prostavasin has been studied for its stability as an inclusion complex in aqueous systems, particularly its use in thrombosis therapy. It demonstrates weak interaction forces with alpha-cyclodextrin, and complete dissociation occurs upon dilution (Wiese et al., 1991).
Treatment of Chronic Lower Limb Ischemia : The intra-arterial administration of Prostavasin to patients with chronic lower limb ischemia has shown varied results, with some patients experiencing significant improvements. This method of treatment is deemed safe and can be applied on an outpatient basis in selected cases (Ciostek et al., 1994).
Protection Against Myocardial Ischemia-Reperfusion Injury : A study on rats indicated that Prostavasin could protect myocardium from ischemia-reperfusion injury, potentially by reducing lipid peroxides and inducing apoptosis (Guo, 2010).
Effects in Systemic Scleroderma Patients : Prostavasin has been observed to significantly improve peripheral circulation in scleroderma patients, indicating its potential in treating circulation-related complications in such conditions (Salera et al., 2005).
Influence on Extravascular Lung Water in Heart Failure Patients : A study revealed that Prostavasin does not cause significant changes in extravascular lung water in patients with severe heart failure, suggesting its safety in such conditions (Lenz et al., 1997).
Role in Crural Bypass Surgery : Prostavasin was found to enhance the flow volume in patients undergoing crural bypass surgery, indicating its utility in improving surgical outcomes (Thul et al., 2007).
Treatment of Cardiovascular Diseases : Prostaglandin E1, the key component of Prostavasin, has been widely used for treating cardiovascular diseases, showing promise in patients with advanced peripheral vascular disease (Diehm, 1995).
Properties
IUPAC Name |
7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745-65-3 | |
Record name | alprostadil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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